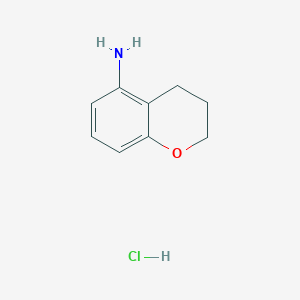

Chroman-5-ylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

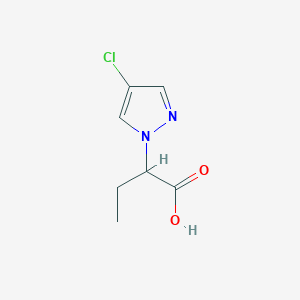

Chroman-5-ylamine hydrochloride is a chemical compound with the CAS Number: 1965309-15-2 . Its molecular weight is 185.65 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of chroman derivatives often involves a three-step method that includes Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization . Another method involves a domino reaction catalyzed by modularly designed organocatalysts .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO.ClH/c10-8-4-1-5-9-7 (8)3-2-6-11-9;/h1,4-5H,2-3,6,10H2;1H . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .Chemical Reactions Analysis

Chroman derivatives are often synthesized via Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization . Other reactions include intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids .Physical And Chemical Properties Analysis

This compound has a molecular weight of 185.65 . It is a solid substance stored in an inert atmosphere at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Chemical Applications

The field of organic synthesis often explores chroman derivatives due to their relevance in pharmaceuticals and materials science. For instance, a concise synthesis of repinotan (BAY×3702), a potent 5-hydroxytryptamine (5-HT 1A) antagonist, exemplifies the use of chroman derivatives in the synthesis of biologically active compounds. This method involves a Mitsunobu reaction and ring-closing metathesis to construct the chroman-2-yl framework in an optically active form, underscoring the synthetic utility of chroman derivatives in medicinal chemistry (J. Gross, 2003).

Pharmacological Research

Chroman derivatives have also been identified as key structures in the development of nonpeptidic agonists for specific receptors, indicating potential therapeutic applications. For example, the discovery of a nonpeptidic agonist of the urotensin-II receptor, featuring a chroman-like structure, highlights the role of chroman derivatives in identifying new pharmacological tools and potential drug leads. This specific compound demonstrated selectivity and efficacy at the human UII receptor, showcasing the pharmacological relevance of chroman structures in receptor-targeted drug discovery (G. Croston et al., 2002).

Environmental and Analytical Chemistry

Chroman derivatives have applications in environmental and analytical chemistry, particularly in the development of new methods for the extraction and determination of metal ions. For example, the study of chromium (III) extraction from aqueous solutions using tetra-n-hexylammonium chloride showcases the role of organic ligands in facilitating metal ion separation, which is crucial for environmental monitoring and metal recovery processes (H. Irving & R. Al-Jarrah, 1971).

Safety and Hazards

Chroman-5-ylamine hydrochloride should be handled with care. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Chromanone or Chroman-4-one acts as a major building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . Due to its wide range of pharmacological activities, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

properties

IUPAC Name |

3,4-dihydro-2H-chromen-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5H,2-3,6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSNAWDSTMCGKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2OC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2564111.png)

![2-Thiophen-2-ylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2564117.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2564120.png)

![N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2564125.png)

![2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B2564131.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2564133.png)

![4-Methylbicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B2564134.png)